imidazo[4,3-b][1,3]thiazole-5-thiol
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Overview
Description
Imidazo[4,3-b][1,3]thiazole-5-thiol is a heterocyclic compound that features both imidazole and thiazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,3-b][1,3]thiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds under basic conditions . Another approach involves the use of metal complex catalysis to facilitate the formation of the imidazo[4,3-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,3-b][1,3]thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Imidazo[4,3-b][1,3]thiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[4,3-b][1,3]thiazole-5-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Imidazo[4,3-b][1,3]thiazole-5-thiol can be compared with other similar compounds, such as imidazo[2,1-b]thiazole-5-carboxamides and imidazo[2,1-b][1,3]thiazoles . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, imidazo[2,1-b]thiazole-5-carboxamides are known for their anti-tuberculosis properties, while imidazo[2,1-b][1,3]thiazoles have shown potential as anticancer agents .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Additionally, its diverse applications in chemistry, biology, medicine, and industry highlight its importance as a research tool and potential therapeutic agent.
Properties
CAS No. |
185748-24-7 |
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Molecular Formula |
C5H4N2S2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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